2-Hydroxy Felbamate-d4 2-Hydroxy Felbamate-d4
Brand Name: Vulcanchem
CAS No.:
VCID: VC16663557
InChI: InChI=1S/C11H14N2O5/c12-9(14)17-6-11(16,7-18-10(13)15)8-4-2-1-3-5-8/h1-5,16H,6-7H2,(H2,12,14)(H2,13,15)/i6D2,7D2
SMILES:
Molecular Formula: C11H14N2O5
Molecular Weight: 258.26 g/mol

2-Hydroxy Felbamate-d4

CAS No.:

Cat. No.: VC16663557

Molecular Formula: C11H14N2O5

Molecular Weight: 258.26 g/mol

* For research use only. Not for human or veterinary use.

2-Hydroxy Felbamate-d4 -

Specification

Molecular Formula C11H14N2O5
Molecular Weight 258.26 g/mol
IUPAC Name (3-carbamoyloxy-1,1,3,3-tetradeuterio-2-hydroxy-2-phenylpropyl) carbamate
Standard InChI InChI=1S/C11H14N2O5/c12-9(14)17-6-11(16,7-18-10(13)15)8-4-2-1-3-5-8/h1-5,16H,6-7H2,(H2,12,14)(H2,13,15)/i6D2,7D2
Standard InChI Key VTXNIAJKDLEHGX-KXGHAPEVSA-N
Isomeric SMILES [2H]C([2H])(C(C1=CC=CC=C1)(C([2H])([2H])OC(=O)N)O)OC(=O)N
Canonical SMILES C1=CC=C(C=C1)C(COC(=O)N)(COC(=O)N)O

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Isotopic Labeling

2-Hydroxy Felbamate-d4 is structurally derived from Felbamate (2-phenyl-1,3-propanediol dicarbamate) through hydroxylation at the second carbon position and isotopic substitution of hydrogen with deuterium at four sites. The deuterium atoms are strategically placed to preserve the compound's biochemical activity while enhancing its detectability in metabolic studies . The molecular formula C11H10D4N2O5\text{C}_{11}\text{H}_{10}\text{D}_{4}\text{N}_{2}\text{O}_{5} reflects these modifications, which increase the molecular weight by 4 atomic mass units compared to non-deuterated 2-Hydroxy Felbamate.

PropertyValueSource
CAS Number1346602-71-8
Molecular FormulaC11H10D4N2O5\text{C}_{11}\text{H}_{10}\text{D}_{4}\text{N}_{2}\text{O}_{5}
Molecular Weight258.26 g/mol
Solubility in DMSOFreely soluble

Synthesis and Deuteration Strategy

Isotopic Labeling Techniques

The synthesis of 2-Hydroxy Felbamate-d4 involves substituting hydrogen atoms with deuterium at specific positions during the precursor stages of Felbamate synthesis. This is typically achieved through acid-catalyzed exchange reactions or by using deuterated starting materials such as deuterium oxide (D2O\text{D}_2\text{O}) . The deuteration process aims to minimize kinetic isotope effects that could alter the compound's metabolic stability or receptor binding affinity .

Metabolic Origin

As a metabolite, 2-Hydroxy Felbamate-d4 forms via cytochrome P450-mediated hydroxylation of Felbamate-d4. This biotransformation occurs predominantly in the liver, analogous to the non-deuterated counterpart . The deuterium labeling allows researchers to distinguish endogenous metabolites from administered compounds in mass spectrometric analyses, enabling precise tracking of Felbamate's metabolic fate.

Pharmacokinetic and Metabolic Profile

Biotransformation Pathways

2-Hydroxy Felbamate-d4 undergoes further oxidation to form reactive intermediates such as atropaldehyde-d4, a cytotoxic metabolite linked to Felbamate-induced hepatotoxicity and aplastic anemia . The deuterium atoms slow the oxidation kinetics, allowing researchers to isolate and quantify these transient metabolites in vitro .

ParameterValue (Mean ± SD)Source
Plasma Half-life20–23 hours
Apparent Volume of Distribution756 ± 82 mL/kg
Clearance26–30 mL/hr/kg

Analytical Methods for Detection

Mass Spectrometry

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying 2-Hydroxy Felbamate-d4 in biological matrices. The deuterium labeling introduces a mass shift of 4 Da, enabling unambiguous differentiation from non-deuterated metabolites. Typical detection limits range from 0.1 to 1 ng/mL, with linearity over three orders of magnitude.

Nuclear Magnetic Resonance (NMR)

Deuterium NMR (2H-NMR^2\text{H-NMR}) provides structural confirmation by resolving isotopic substitution patterns. The technique is particularly useful for verifying the positions of deuterium atoms and assessing isotopic purity, which typically exceeds 98% in research-grade materials .

Research Applications

Metabolic Pathway Elucidation

2-Hydroxy Felbamate-d4 has been instrumental in mapping Felbamate's metabolic network. Studies using this tracer identified the 2-phenylpropenal pathway as the primary route for atropaldehyde formation, explaining the drug's idiosyncratic toxicity .

Drug-Drug Interaction Studies

Co-administration with CYP3A4 inhibitors (e.g., ketoconazole) reduces 2-Hydroxy Felbamate-d4 formation by 40–60%, confirming CYP3A4's role in Felbamate metabolism . Conversely, inducers like phenytoin accelerate its clearance, necessitating dose adjustments in polytherapy regimens .

Toxicological Investigations

The deuterated analog enables precise quantification of reactive metabolites in hepatocyte cultures. For example, atropaldehyde-d4 adducts to glutathione are detectable at concentrations as low as 10 nM, providing a biomarker for Felbamate-induced oxidative stress .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator